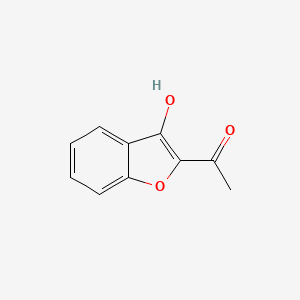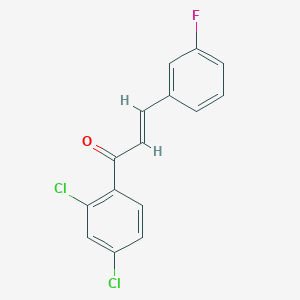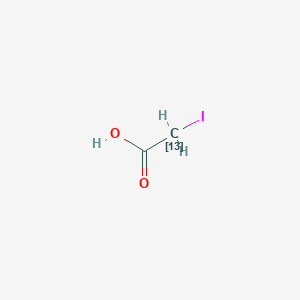
(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood yet. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Moreover, (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one have been extensively studied in vitro and in vivo. This compound has been found to reduce the production of various inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages as a research tool. Firstly, it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Secondly, this compound has demonstrated potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments. For example, its mechanism of action is not fully understood yet, which makes it challenging to optimize its therapeutic potential. Moreover, the toxicity and pharmacokinetic properties of this compound are not well characterized yet, which limits its clinical translation.
Orientations Futures
There are several future directions for the research on (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. Firstly, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Secondly, the toxicity and pharmacokinetic properties of this compound need to be thoroughly investigated to evaluate its safety and efficacy in vivo. Moreover, the development of novel analogs of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one with improved bioavailability and pharmacokinetic properties could potentially enhance its therapeutic potential. Finally, the evaluation of the synergistic effects of (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one with other anti-cancer agents could lead to the development of more effective combination therapies for cancer treatment.
Conclusion:
In conclusion, (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a promising compound with diverse biological activities. Its potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammation, have gained significant attention in scientific research. Further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. The development of novel analogs and combination therapies could potentially enhance its therapeutic potential.
Applications De Recherche Scientifique
(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry as this compound has shown significant anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Additionally, (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has also demonstrated potent antioxidant and antimicrobial activities.
Propriétés
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)12-6-3-10(15)8-13(12)16/h2-8H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQHGBUYYXGCO-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



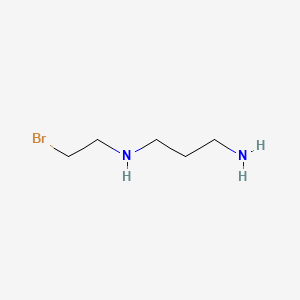

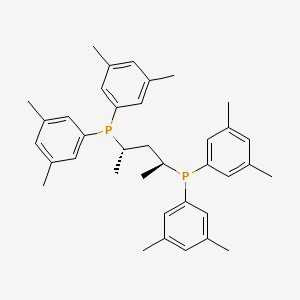
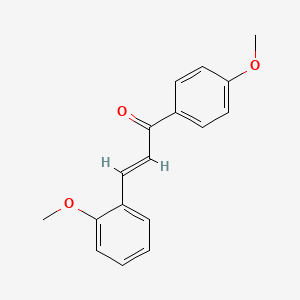
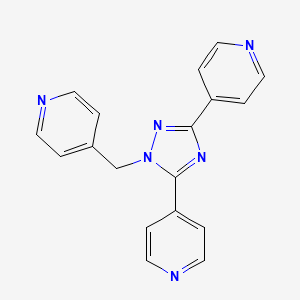
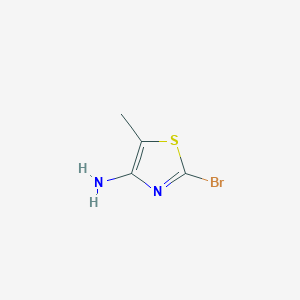
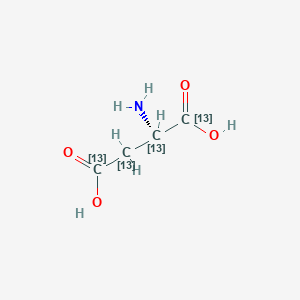
![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)
![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)
